

Historical development and early scientific studies of Trichlorfon

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Compound of Interest

Compound Name: **Trichlorfon**

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An In-depth Technical Guide to the Historical Development and Early Scientific Studies of **Trichlorfon**

Introduction

Trichlorfon, a synthetic organophosphate compound, emerged in the mid-20th century as a significant broad-spectrum insecticide and anthelmintic. Its development marked a key period in the advancement of chemical pest control. This technical guide provides a comprehensive overview of its historical discovery, initial synthesis, and the foundational scientific studies that characterized its mechanism of action, toxicological profile, and environmental behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the origins and early scientific evaluation of **Trichlorfon**.

Historical Development

Discovery and Synthesis

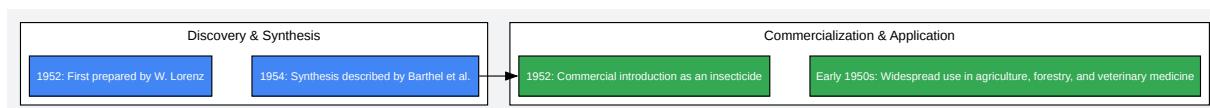
Trichlorfon, chemically known as dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate, was first synthesized in 1952 by W. Lorenz of Bayer AG.^[1] The synthesis was independently described by Barthel and colleagues in 1954.^[1] The primary method of production, which remains fundamental to its commercial synthesis, involves the exothermic condensation reaction of dimethyl phosphite with chloral (trichloroacetaldehyde).^{[1][2]}

Commercial production and introduction of **Trichlorfon** as an insecticide began in 1952.^{[1][3]} It was marketed under various trade names, including Dipterex®, Dylox®, and Neguvon®.^[4] Its

initial applications were extensive, covering the control of insect pests in field and fruit crops, forestry, and public health settings.^[3] It was also developed for veterinary use to control endo- and ectoparasites in domestic animals and, under the generic name Metrifonate, for treating schistosomiasis in humans.^{[1][3]}

Early Formulations

From its early days, **Trichlorfon** was made available in a variety of formulations to suit its wide range of applications. These included soluble powders (50%, 80%, 95%), emulsifiable concentrates (50%), dusts (4%, 5%), granules (1%, 2.5%, 5%), and ultra-low volume (ULV) concentrates.^{[1][4]}



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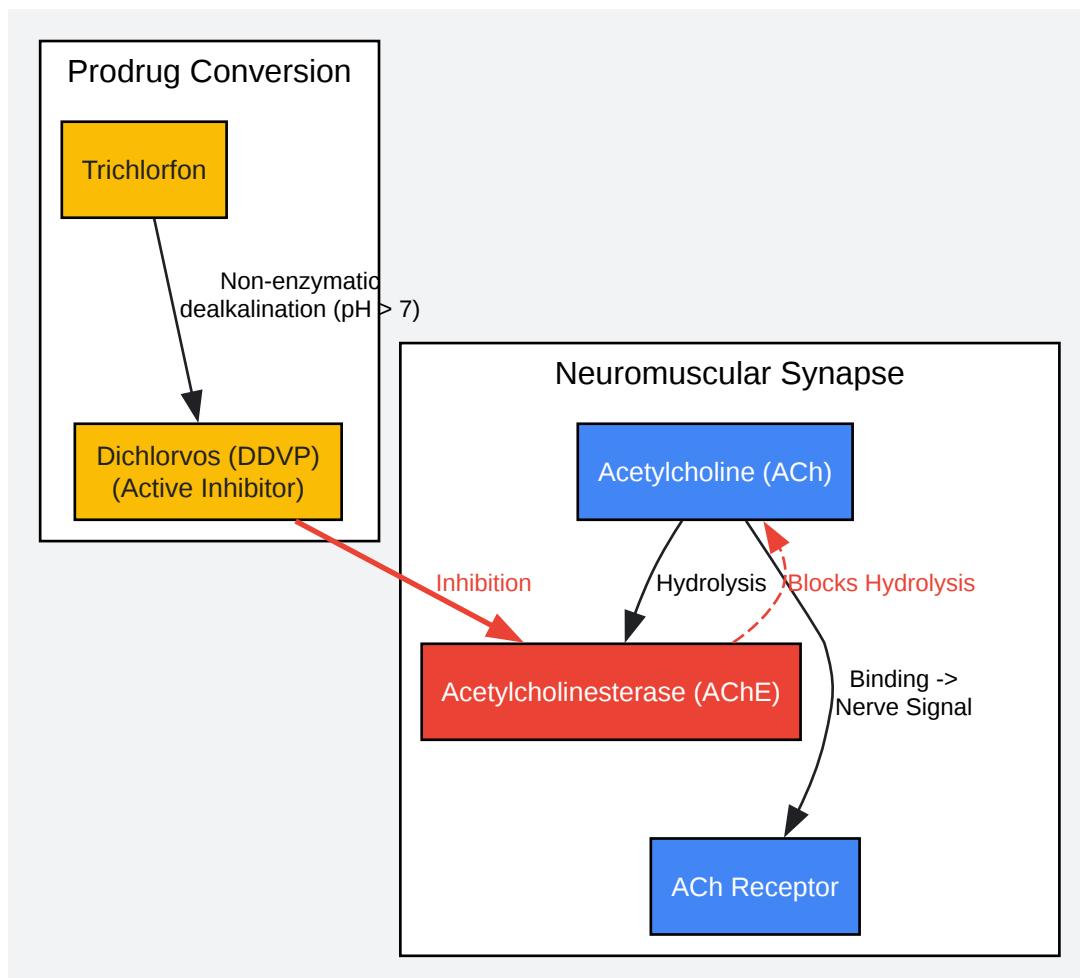
Figure 1: Timeline of the historical development of **Trichlorfon**.

Early Scientific Studies

Mechanism of Action: Acetylcholinesterase Inhibition

Early research quickly identified **Trichlorfon** as an organophosphate acetylcholinesterase (AChE) inhibitor.^{[2][5]} The primary mode of action involves the inhibition of AChE, an enzyme critical for the normal functioning of the nervous system in both insects and mammals.^[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, which results in paralysis and eventual death of the organism.^{[5][6]}

A key finding from early studies was that **Trichlorfon** itself is a prodrug.^{[1][7]} In physiological and alkaline conditions, it undergoes a non-enzymatic conversion via dehydrochlorination to the more potent AChE inhibitor, 2,2-dichlorovinyl dimethyl phosphate (DDVP), commonly known as dichlorvos.^{[1][8]} This conversion is considered responsible for a significant portion of its biological activity.^[9]



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Figure 2: Mechanism of action of **Trichlorfon** as an AChE inhibitor.

Early Toxicological Profile

Toxicological studies were essential in characterizing the safety profile of **Trichlorfon**. Early investigations focused on acute and short-term toxicity in various animal models.

2.2.1 Acute Toxicity **Trichlorfon** was classified as moderately toxic based on acute toxicity studies.^[1] The median lethal dose (LD50) was determined for several species and routes of exposure.

Table 1: Acute Toxicity of Technical **Trichlorfon** in Laboratory Animals

Species	Route	LD50 (mg/kg body weight)	Citation
Rat	Oral	400 - 800	[1]
Rat	Dermal	> 2000	[1]
Mouse	Oral	300 - 860	[8]
Dog	Oral	400 - 420	[8]
Rabbit	Oral	160	[8]

| Rabbit | Dermal | 1500 - >2100 |[\[8\]](#) |

2.2.2 Short-Term Toxicity and No-Observed-Effect Levels (NOELs) Short-term studies were conducted to determine the effects of repeated exposure and to establish NOELs, primarily based on the inhibition of cholinesterase activity in plasma, erythrocytes, or the brain.

Table 2: No-Observed-Effect Levels (NOELs) from Early Short-Term Studies

Species	Study Duration	NOEL	Basis of Effect	Citation
Rat	16 weeks	100 mg/kg diet	Cholinesterase Activity	[1] [3]
Dog	4 years	50 mg/kg diet	Cholinesterase Activity	[1] [3]

| Monkey | 26 weeks | 0.2 mg/kg body weight | Cholinesterase Activity |[\[1\]](#)[\[3\]](#) |

2.2.3 Reproductive and Teratogenic Effects Early studies raised concerns about potential reproductive and teratogenic effects, though often at maternally toxic doses. A single oral dose of 80 mg/kg in rats on day 13 of gestation was found to produce teratogenic effects.[\[1\]](#)[\[8\]](#) A three-generation study in rats showed that a dose of approximately 150 mg/kg/day led to a significant decrease in pregnancy rates.[\[8\]](#)

2.2.4 Mutagenicity In vitro studies indicated that **Trichlorfon** could induce unscheduled DNA synthesis, sister chromatid exchanges, and chromosomal aberrations in mammalian cells.[\[1\]](#)

Results from various mutagenicity tests were mixed, depending on the test system and the purity of the compound.[1][8]

Early Environmental Fate Studies

Initial environmental studies focused on the persistence of **Trichlorfon** in soil and water.

- Soil: **Trichlorfon** was found to degrade rapidly in aerobic soils, with a reported half-life ranging from 3 to 27 days.[4]
- Water: Its stability in water was shown to be highly pH-dependent. In acidic media (pH 1-5), it is relatively stable with a half-life of 526 days at 20°C.[1] However, in neutral to alkaline media, it rapidly converts to dichlorvos.[1] The half-life for this conversion at pH 7 was reported to be 27 hours, decreasing to just 3 hours at pH 8.[1]

Table 3: Aquatic Toxicity of **Trichlorfon**

Species	Test Duration	LC50	Citation
Rainbow Trout	96-hour	1.4 mg/L	[8]
Bluegill	96-hour	0.26 mg/L	[8]
Daphnia	48-hour	0.18 mg/L	[8]

| Stoneflies | 96-hour | 0.01 mg/L |[8] |

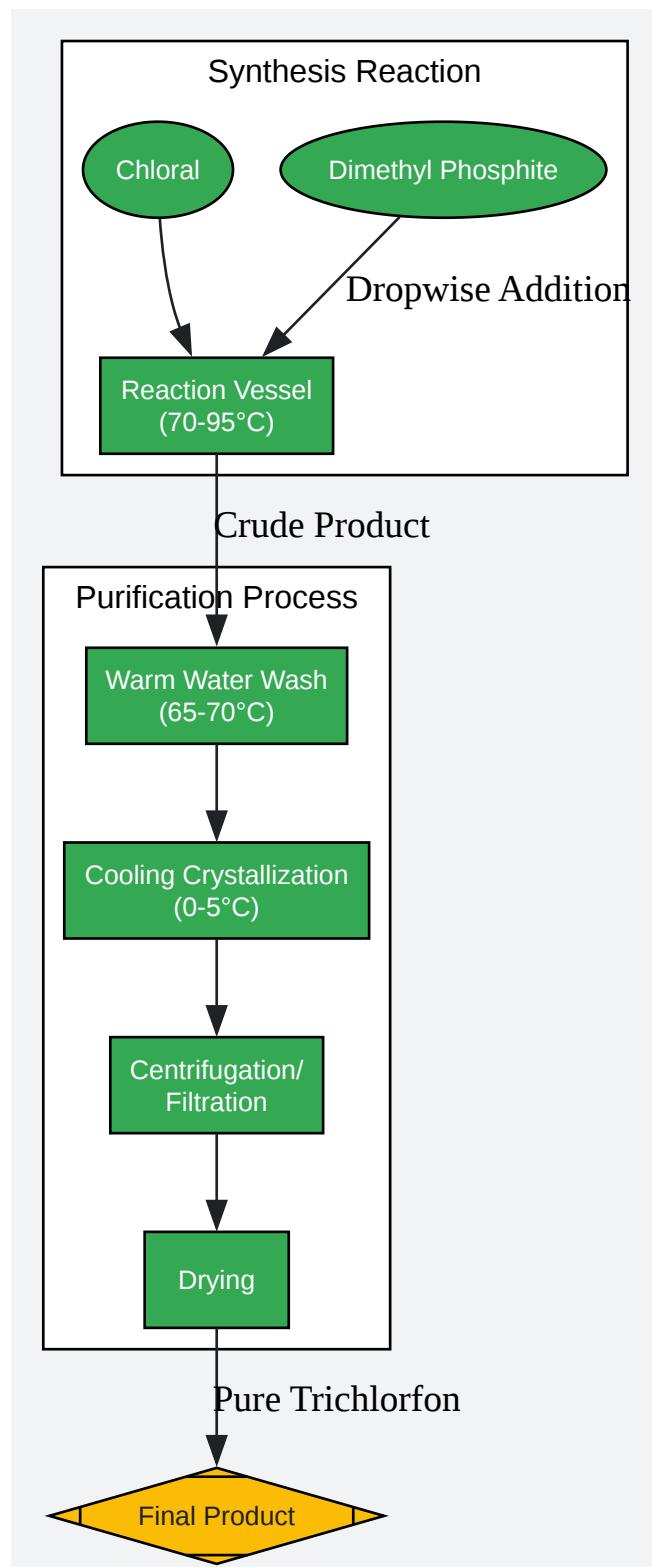
Experimental Protocols

Synthesis of **Trichlorfon**

The foundational synthesis involves the direct reaction of dimethyl phosphite with chloral.

- Reactants: Dimethyl phosphite and anhydrous chloral (trichloroacetaldehyde).
- Procedure: Dimethyl phosphite is added dropwise to chloral in a reaction vessel.[10][11] The reaction is exothermic, and the temperature is typically controlled to stay within a range of 70°C to 95°C.[10][11]

- Reaction Completion: After the addition is complete, the mixture is stirred and maintained at the reaction temperature to ensure complete conversion.[10][11]
- Purification: The resulting crude **Trichlorfon** is then purified. A common early method involved washing the product with warm water (65-70°C), followed by cooling crystallization at 0-5°C, and subsequent separation (e.g., centrifugation) and drying to yield the final crystalline product.[10][11]

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